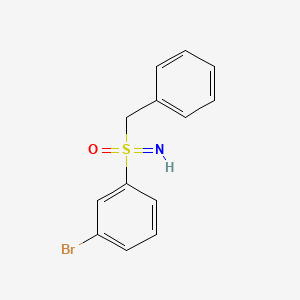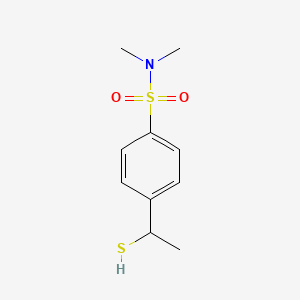![molecular formula C9H20ClN3O B13489162 N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride](/img/structure/B13489162.png)
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride is a chemical compound that has garnered significant interest among scientists due to its unique physical and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride typically involves the reaction of piperazine with 3-chloropropylamine, followed by acetylation with acetic anhydride. The final product is then converted to its hydrochloride salt form using hydrochloric acid . The reaction conditions often include refluxing the reactants in an appropriate solvent such as methylene chloride or ethanol, followed by purification steps like recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is common to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-[3-(piperazin-1-yl)propyl]acetamide N-oxide.
Reduction: Formation of N-[3-(piperazin-1-yl)propyl]ethylamine.
Substitution: Formation of N-[3-(alkylpiperazin-1-yl)propyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, it can modulate neurotransmitter release and neuronal excitability, leading to its potential therapeutic effects . The compound’s ability to cross the blood-brain barrier further enhances its efficacy in targeting central nervous system disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(dimethylamino)propyl]-2-(1-piperazinyl)acetamide: Similar structure but with a dimethylamino group instead of an acetamide group.
3-(piperazin-1-yl)-1,2-benzothiazole: Contains a benzothiazole ring instead of a propyl chain.
Uniqueness
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride is unique due to its specific combination of a piperazine ring and an acetamide group, which imparts distinct chemical and biological properties. Its ability to interact with GABA receptors and cross the blood-brain barrier makes it particularly valuable in neurological research .
Eigenschaften
Molekularformel |
C9H20ClN3O |
|---|---|
Molekulargewicht |
221.73 g/mol |
IUPAC-Name |
N-(3-piperazin-1-ylpropyl)acetamide;hydrochloride |
InChI |
InChI=1S/C9H19N3O.ClH/c1-9(13)11-3-2-6-12-7-4-10-5-8-12;/h10H,2-8H2,1H3,(H,11,13);1H |
InChI-Schlüssel |
HODLAHPEYXRQDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCCN1CCNCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



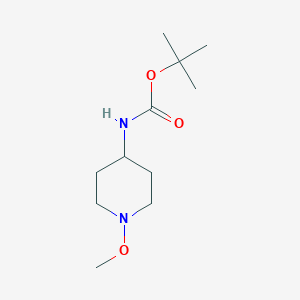

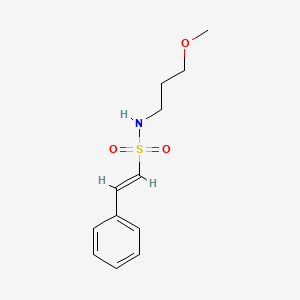

amine hydrochloride](/img/structure/B13489112.png)
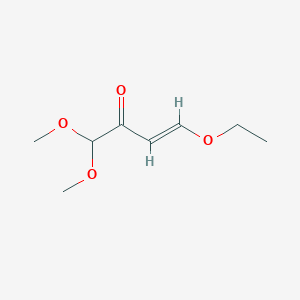

![N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13489121.png)
![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B13489128.png)


